molecular formula C13H17N2O2 B097688 Ptio CAS No. 18390-00-6

Ptio

Cat. No.: B097688
CAS No.: 18390-00-6
M. Wt: 233.29 g/mol
InChI Key: DYUUGILMVYJEHY-UHFFFAOYSA-N
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Description

2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide, commonly referred to as PTIO, is a persistent nitronyl nitroxide radical. This compound is widely recognized for its role in the detection and trapping of nitric oxide, as well as its applications in redox chemistry and antioxidant activity estimation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTIO typically involves the reaction of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl with an oxidizing agent. One common method includes the use of acetonitrile as a solvent and scandium triflate as a catalyst. The reaction proceeds through an electron-transfer disproportionation mechanism, resulting in the formation of this compound cation and anion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process ensures a consistent supply of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

PTIO undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl: A precursor to PTIO with similar redox properties.

    Nitronyl Nitroxide Radicals: A class of compounds with similar radical trapping and redox properties.

Uniqueness of this compound

This compound stands out due to its stability as a nitronyl nitroxide radical and its ability to undergo reversible redox reactions. Its high solubility in organic solvents and its effectiveness in trapping nitric oxide make it a valuable compound in various scientific and industrial applications .

Properties

InChI

InChI=1S/C13H17N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUUGILMVYJEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=C(N1[O])C2=CC=CC=C2)[O-])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18390-00-6
Record name 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18390-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018390006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTIO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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